molecular formula C14H12N4O3S B14098539 benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Cat. No.: B14098539
M. Wt: 316.34 g/mol
InChI Key: HSGCOWNJGDRSIK-UHFFFAOYSA-N
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Description

Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. The structure of this compound features a pyrazolopyrimidine core, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by thiolation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate involves its interaction with specific molecular targets within cells. The pyrazolopyrimidine core can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity may involve the inhibition of viral replication enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

benzyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C14H12N4O3S/c19-11(21-7-9-4-2-1-3-5-9)8-22-14-16-12-10(6-15-18-12)13(20)17-14/h1-6H,7-8H2,(H2,15,16,17,18,20)

InChI Key

HSGCOWNJGDRSIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3)C(=O)N2

Origin of Product

United States

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